molecular formula C8H11F3O2 B8021405 Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate

Cat. No.: B8021405
M. Wt: 196.17 g/mol
InChI Key: ULEQXLLQKPYDSY-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate is a cyclopentane derivative featuring a methyl ester group at position 1 and a trifluoromethyl (-CF₃) substituent at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in drug design .

Properties

IUPAC Name

methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-13-7(12)5-2-3-6(4-5)8(9,10)11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEQXLLQKPYDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the esterification of 3-(trifluoromethyl)cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthetic Chemistry

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate serves as a valuable building block in synthetic chemistry. Its trifluoromethyl group enhances lipophilicity, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo various transformations, such as nucleophilic substitutions and reductions, allowing chemists to create more complex molecular architectures .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. The trifluoromethyl group is known to influence biological activity significantly, enhancing the potency of drug candidates. For instance, compounds with similar structures have shown efficacy in enzyme inhibition studies, which could lead to the development of new treatments for diseases such as cancer and neurological disorders .

Biological Studies

Research indicates that this compound may exhibit bioactive properties. It has been studied for its interaction with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways. The presence of the amino group allows for hydrogen bonding with target proteins, which is crucial for drug design .

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor of GABA transaminase (GABA-AT), an enzyme implicated in neurotransmitter regulation. The compound was designed to mimic natural substrates, leading to the formation of stable enzyme-inhibitor complexes that effectively reduced enzyme activity. This mechanism suggests potential applications in treating anxiety and mood disorders .

Case Study 2: Development of New Pharmaceuticals

In another investigation, researchers synthesized derivatives of this compound to assess their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential as a lead structure for anticancer drug development .

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further participate in biochemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
Methyl 3-fluorocyclopentane-1-carboxylate C₇H₁₁FO₂ 158.16 Fluorine at position 3 Higher polarity than CF₃ analogs; used in fluorinated intermediates
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino group (-NH₂) at position 3 Basic, prone to protonation; requires protective handling (H315, H319 hazards)
3-Methylphenyl 2-oxocyclopentane-1-carboxylate C₁₃H₁₄O₃ 218.25 Oxo group at position 2; 3-methylphenyl ester Aromatic ester with ketone reactivity; potential polymer or agrochemical intermediate
Methyl (1R,3R)-3-Boc-amino cyclopentane-1-carboxylate C₁₂H₂₁NO₄ 243.30 Boc-protected amino group at position 3 Stereospecific synthesis; pharmaceutical intermediate (e.g., protease inhibitors)
1-[(4-Bromophenyl)sulfonyl]cyclopentane-1-carboxylate C₁₃H₁₅BrO₄S 355.23 Sulfonyl and bromophenyl groups High molecular weight; potential sulfonamide drug precursor
This compound (hypothetical) C₈H₁₁F₃O₂ 196.17 Trifluoromethyl at position 3 Enhanced lipophilicity; likely used in bioactive molecules

Key Findings:

Steric Bulk: Boc-protected amino and dibenzylamino substituents (e.g., in ) introduce steric hindrance, reducing reaction rates in nucleophilic substitutions compared to -CF₃ .

Physicochemical Properties: Lipophilicity: The -CF₃ group significantly boosts lipophilicity (logP ~2.5–3.5 estimated), enhancing membrane permeability in drug candidates . Solubility: Amino-substituted derivatives (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit higher water solubility due to protonation, whereas -CF₃ and aromatic esters are more lipid-soluble .

Synthetic Applications: Pharmaceutical Intermediates: Compounds like those in and are synthesized via multi-step routes involving fluorinated aryl groups and trifluoromethylation, suggesting the target compound’s utility in kinase inhibitors or antiviral agents . Safety Profiles: Amino and sulfonyl derivatives require stringent handling (e.g., gloves, face shields) due to skin/eye irritation risks, while -CF₃ compounds may pose hazards from decomposition products (e.g., HF gas) .

Biological Activity

Methyl 3-(trifluoromethyl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, making compounds containing this moiety valuable in drug design. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C8_{8}H9_{9}F3_{3}O2_{2}
  • Molecular Weight : 196.15 g/mol
  • Functional Groups : Trifluoromethyl group (-CF3_{3}), ester group (-COO-)

The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its interaction with biological membranes and proteins.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, allowing it to penetrate lipid membranes more effectively, which is crucial for cellular uptake and activity.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways, potentially resulting in therapeutic effects .
  • Cytotoxicity : Preliminary studies suggest that derivatives containing trifluoromethyl groups exhibit cytotoxic effects against various cancer cell lines, indicating potential anti-cancer activity .

Anticancer Activity

Research has demonstrated that compounds featuring the trifluoromethyl moiety can exhibit significant anti-cancer properties. For instance, studies on isoxazole-based molecules with similar structural features showed enhanced anti-cancer activity against breast cancer cell lines (MCF-7), with IC50_{50} values indicating potent cytotoxic effects .

CompoundCell LineIC50_{50} (μM)
2gMCF-72.63
5MCF-73.09
Non-trifluoromethyl analogueMCF-719.72

These findings suggest that the trifluoromethyl group plays a critical role in enhancing the biological activity of related compounds.

Inflammatory Response Modulation

Additionally, compounds similar to this compound have been investigated for their ability to modulate inflammatory responses through interactions with cytokine signaling pathways. The CCL2/CCR2 axis has been identified as a significant target in inflammatory diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds containing the trifluoromethyl group:

  • Study on Cytotoxicity : A set of dihydropyridine carboxylic acids was evaluated for cytotoxicity against various cancer cell lines, revealing moderate inhibition in tumor cells while sparing normal cells .
  • Mechanistic Studies : Research involving molecular docking and in silico studies has provided insights into the binding affinities and interactions of these compounds with target proteins related to apoptosis induction, further supporting their potential as therapeutic agents .

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